

In-Depth Technical Guide to Chloroxuron-d6: Identifiers, Synthesis, and Application

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chloroxuron-d6

Cat. No.: B12413875

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Chloroxuron-d6**, a deuterated analog of the phenylurea herbicide Chloroxuron. This document is intended for researchers and scientists in analytical chemistry, environmental science, and drug development who utilize isotopically labeled compounds as internal standards for quantitative analysis.

Core Identifiers and Chemical Properties

Chloroxuron-d6 is the isotopically labeled form of Chloroxuron, where six hydrogen atoms have been replaced by deuterium. This substitution makes it an ideal internal standard for mass spectrometry-based analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), used in residue analysis and pharmacokinetic studies. While a specific CAS number for **Chloroxuron-d6** is not readily available in public databases, its non-deuterated counterpart, Chloroxuron, is well-characterized.

Below is a summary of the key identifiers for both Chloroxuron and its deuterated form.

Identifier	Chloroxuron	Chloroxuron-d6
CAS Number	1982-47-4[1]	Not Available
PubChem CID	16115	Not Available
Molecular Formula	C ₁₅ H ₁₅ ClN ₂ O ₂	C ₁₅ H ₉ D ₆ ClN ₂ O ₂
Molecular Weight	290.74 g/mol [1]	Approx. 296.78 g/mol
InChI Key	IVUXTESCPZUGJC-UHFFFAOYSA-N	Not Available
Canonical SMILES	CN(C)C(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl	Not Available
Synonyms	N'-(4-(4-chlorophenoxy)phenyl)-N,N-dimethylurea, Tenoran, Norex	Deuterated Chloroxuron

Experimental Protocols: Synthesis of Phenylurea Herbicides

While a specific, detailed protocol for the synthesis of **Chloroxuron-d6** is not publicly available, a general method for the synthesis of deuterated phenylurea herbicides has been described. This process can be adapted for the preparation of **Chloroxuron-d6**.

A patented method outlines the synthesis of phenylurea herbicides and their deuteration-labeled analogs by reacting a corresponding phenyl isocyanate derivative with a dimethylamine salt or a D6-dimethylamine salt in the presence of an organic base[2].

General Synthetic Approach:

- **Preparation of the Isocyanate Intermediate:** The synthesis would begin with the appropriate aniline precursor, in this case, 4-(4-chlorophenoxy)aniline. This intermediate is then reacted with phosgene or a phosgene equivalent to form the corresponding isocyanate.
- **Reaction with Deuterated Dimethylamine:** The resulting isocyanate is then reacted with D6-dimethylamine hydrochloride in the presence of an organic base (e.g., triethylamine) in an

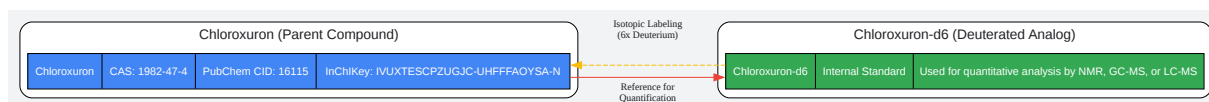
appropriate solvent. The D6-dimethylamine serves as the source of the deuterated methyl groups.

- Purification: The final product, **Chloroxuron-d6**, would then be purified using standard techniques such as crystallization or chromatography to achieve the desired purity for use as an analytical standard.

The use of deuterated internal standards like **Chloroxuron-d6** is crucial for accurate quantification in complex matrices by correcting for matrix effects and variations in sample preparation and instrument response[3].

Logical Relationship of Chloroxuron and Its Deuterated Analog

The following diagram illustrates the relationship between Chloroxuron and **Chloroxuron-d6**, highlighting the key identifiers of the parent compound that are used as a reference for its deuterated analog.



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Relationship between Chloroxuron and **Chloroxuron-d6**.

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- To cite this document: BenchChem. [In-Depth Technical Guide to Chloroxuron-d6: Identifiers, Synthesis, and Application]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12413875#cas-number-and-other-identifiers-for-chloroxuron-d6]

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